molecular formula C28H28N4O3 B2774178 1-(2-Methoxyphenyl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea CAS No. 1215327-40-4

1-(2-Methoxyphenyl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea

Cat. No. B2774178
CAS RN: 1215327-40-4
M. Wt: 468.557
InChI Key: WABFLGHQHUHFOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxyphenyl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea, also known as MTMQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.

Scientific Research Applications

  • Supramolecular Gelators and Silver Complexes : Quinoline urea derivatives, including variants like 1,3-di(quinolin-5-yl)urea and 1-phenyl-3-(quinolin-6-yl)urea, have been explored for their ability to form gels in the presence of silver complexes. This research demonstrates their potential in the field of supramolecular chemistry for creating novel gel materials with specific properties (Braga et al., 2013).

  • Antimicrobial Applications : A study on 3-substituted 6-methoxy-1H-pyrazolo[3,4-b]quinoline derivatives, which are structurally similar to the compound , highlighted their potential as antimicrobial agents. These derivatives exhibited moderate activities against various bacteria and fungi, indicating their relevance in the development of new antimicrobial drugs (El-Gamal et al., 2016).

  • Receptor Antagonist Properties : Isoquinoline and quinazoline urea derivatives have shown binding affinity to human adenosine A(3) receptors. This research suggests their potential in the development of drugs targeting adenosine receptors, which are important in various physiological processes (Muijlwijk-Koezen et al., 2000).

  • Antiproliferative Activity in Cancer Research : Compounds structurally related to 1-(2-Methoxyphenyl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea have been studied for their antiproliferative effects against cancer cell lines, particularly non-small cell lung cancers and breast cancers. These findings contribute to the ongoing search for new chemotherapeutic agents (Tseng et al., 2013).

  • Corrosion Inhibition : 8-Hydroxyquinoline derivatives, including those with morpholinomethyl groups, have shown promising results as corrosion inhibitors for mild steel in acidic media. This application is crucial in the field of materials science for protecting metals against corrosion (Douche et al., 2020).

properties

IUPAC Name

1-(2-methoxyphenyl)-3-[2-(4-methylphenyl)-4-morpholin-4-ylquinolin-6-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O3/c1-19-7-9-20(10-8-19)25-18-26(32-13-15-35-16-14-32)22-17-21(11-12-23(22)30-25)29-28(33)31-24-5-3-4-6-27(24)34-2/h3-12,17-18H,13-16H2,1-2H3,(H2,29,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABFLGHQHUHFOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)NC4=CC=CC=C4OC)C(=C2)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyphenyl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea

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